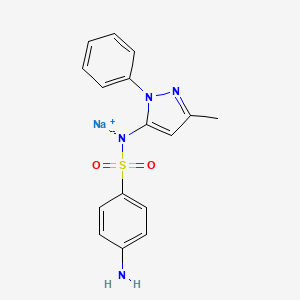
Deoxydihydroartemisinin Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxydihydroartemisinin Acetate is a derivative of dihydroartemisinin, which itself is a semi-synthetic derivative of artemisinin Artemisinin is a compound derived from the sweet wormwood plant, Artemisia annua, and has been widely recognized for its potent antimalarial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Deoxydihydroartemisinin Acetate typically involves the reduction of artemisinin to dihydroartemisinin, followed by acetylation. The reduction is often carried out using sodium borohydride in methanol or ethanol . The acetylation step involves reacting dihydroartemisinin with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Deoxydihydroartemisinin Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can further modify the compound, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and other acylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various acetylated and deacetylated derivatives, each with unique pharmacological profiles .
Applications De Recherche Scientifique
Deoxydihydroartemisinin Acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other artemisinin derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in cell biology research.
Medicine: this compound is investigated for its antimalarial properties and potential use in treating other parasitic infections.
Mécanisme D'action
The mechanism of action of Deoxydihydroartemisinin Acetate involves the cleavage of endoperoxide bridges by iron, producing free radicals. These free radicals cause oxidative stress, damaging biological macromolecules within the target cells. In the case of malaria parasites, this leads to the disruption of mitochondrial function and membrane integrity, ultimately causing cell death . The compound also modulates immune responses, enhancing the body’s ability to fight infections .
Comparaison Avec Des Composés Similaires
Dihydroartemisinin: The parent compound, known for its potent antimalarial activity.
Artemether: A methyl ether derivative of dihydroartemisinin, used in combination therapies for malaria.
Artesunate: A water-soluble derivative, often used in severe malaria cases.
Artenimol: Another derivative with similar pharmacological properties.
Uniqueness: Deoxydihydroartemisinin Acetate stands out due to its unique acetylated structure, which may confer different pharmacokinetic properties and enhance its stability compared to other derivatives. This structural modification can also influence its biological activity, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
90935-12-9 |
|---|---|
Formule moléculaire |
C₁₇H₂₆O₅ |
Poids moléculaire |
310.39 |
Synonymes |
[2S-(2α,3β,3aα,6α,6aα,9α,10aβ,10bα)]-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol Acetate; (2S,3R,3aS,6R,6aS,9S,10aR,10bR)-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol 2-Acetate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











